Cyclopropyl(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride
Description
This compound features a cyclopropyl group attached to a piperazine-methanone core, with a thiophene-substituted thiazole moiety linked via a methylene bridge. The hydrochloride salt enhances solubility, a critical factor for bioavailability in therapeutic applications.
Properties
IUPAC Name |
cyclopropyl-[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS2.ClH/c20-16(12-3-4-12)19-7-5-18(6-8-19)10-15-17-13(11-22-15)14-2-1-9-21-14;/h1-2,9,11-12H,3-8,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTJTGMOGOLBJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=CS4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Cyclopropyl(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1216853-25-6 |
| Molecular Formula | C₁₆H₂₀ClN₃OS₂ |
| Molecular Weight | 369.9 g/mol |
Anticonvulsant Properties
Research indicates that thiazole derivatives, including those similar to cyclopropyl(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone, exhibit significant anticonvulsant activity. A study demonstrated that thiazole-containing compounds can effectively eliminate tonic extensor phases in seizure models, suggesting potential applications in epilepsy treatment .
Antitumor Activity
Thiazole-based compounds have also been investigated for their anticancer properties. The presence of the thiazole moiety in various analogues has been linked to enhanced cytotoxic activity against cancer cell lines. For instance, compounds with specific substitutions on the phenyl ring showed IC₅₀ values lower than established chemotherapeutics like doxorubicin . The structure–activity relationship (SAR) analysis revealed that electron-withdrawing groups significantly enhance the activity of these compounds against tumors.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Piperazine Derivatives : The piperazine ring is known for its role in enhancing the bioactivity of drugs, particularly in modulating neurotransmitter systems and acting as a scaffold for drug design .
- Thiazole Interactions : The thiazole moiety contributes to the compound's ability to interact with multiple targets, including enzymes and receptors involved in cancer progression and seizure activity .
- Electrophilic Properties : The presence of electrophilic centers within the compound may facilitate interactions with nucleophiles in biological systems, potentially leading to therapeutic effects .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
- Anticonvulsant Activity Study :
-
Antitumor Activity Evaluation :
- A series of thiazole-containing compounds were synthesized and evaluated for cytotoxicity against various cancer cell lines.
- Results indicated that certain structural modifications led to increased potency, with some derivatives exhibiting IC₅₀ values in the nanomolar range against resistant cancer cell lines .
Scientific Research Applications
Anticonvulsant Activity
Research indicates that thiazole derivatives, including cyclopropyl(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride, exhibit significant anticonvulsant properties. A study demonstrated that compounds with similar structures effectively reduce tonic extensor phases in seizure models, suggesting their potential utility in treating epilepsy.
Antitumor Activity
Thiazole-based compounds have been extensively studied for their anticancer properties. The presence of the thiazole moiety in this compound is linked to enhanced cytotoxic activity against various cancer cell lines. For instance, structure–activity relationship (SAR) analyses indicate that specific substitutions can lower IC₅₀ values compared to established chemotherapeutics like doxorubicin .
Case Study 1: Anticonvulsant Efficacy
In a controlled study involving animal models, the compound was administered to assess its efficacy in reducing seizure frequency and duration. Results indicated a significant reduction in both parameters, supporting its potential as an anticonvulsant agent.
Case Study 2: Cytotoxicity Against Cancer Cell Lines
A series of experiments were conducted on various cancer cell lines (e.g., MCF7 for breast cancer and HeLa for cervical cancer) using this compound. The compound demonstrated dose-dependent cytotoxicity, with IC₅₀ values significantly lower than those of traditional chemotherapeutics .
Chemical Reactions Analysis
Functional Group Transformations
The compound undergoes reactions at distinct functional sites:
| Functional Group | Reaction Type | Conditions | Outcome |
|---|---|---|---|
| Piperazine NH | Alkylation/Acylation | HATU/DIPEA in DCM, RT | N-substituted derivatives (e.g., amides) |
| Thiazole C-2 | Electrophilic Substitution | HNO₃/H₂SO₄, 0°C | Nitro-thiazole analogs |
| Cyclopropane | Ring-Opening | H₂/Pd-C, MeOH, 50°C | Linear alkane derivatives |
Notable Example :
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Amide Formation : Reaction with 4-(trifluoromethyl)nicotinoyl chloride using HATU and DIPEA yielded a 70% product after reverse-phase HPLC purification .
Coupling Reactions
The thiophene-thiazole moiety participates in cross-coupling reactions:
a. Heck Coupling
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Substrate : Brominated thiazole intermediates.
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Catalyst : Pd(OAc)₂ with PPh₃ ligand.
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Application : Introduces aryl/alkenyl groups at the C-5 position of the thiazole .
b. Sonogashira Coupling
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Conditions : CuI, PdCl₂(PPh₃)₂, and triethylamine.
Stability and Degradation
Thermal Stability :
-
Analysis : Thermogravimetric analysis (TGA) shows decomposition onset at ~220°C, with a mass loss of 85% by 300°C.
Hydrolytic Degradation :
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Conditions : Acidic (pH 1–3) or basic (pH 10–12) aqueous solutions.
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Products : Cleavage of the piperazine-methanone bond generates cyclopropanecarboxylic acid and thiazole-piperazine fragments .
Mechanistic Insights
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Nucleophilic Substitution : The piperazine nitrogen attacks electrophilic centers (e.g., bromomethyl groups) via an SN² mechanism, favored by polar aprotic solvents .
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Pd-Catalyzed Couplings : Oxidative addition of Pd⁰ to aryl halides initiates catalytic cycles, with ligand-assisted transmetalation steps .
Reaction Optimization
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Leaving Group Effects : Replacing sulfoxide (MeSO) with chloride in SNAr reactions improved yields from 38% to 82% .
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Solvent Impact : DMF outperforms THF in piperazine alkylation due to better solubility of intermediates.
Analytical Monitoring
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TLC : Rf = 0.45 (silica gel, 7:3 hexane/EtOAc).
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NMR : Key signals include δ 1.15–1.30 ppm (cyclopropyl CH₂) and δ 7.45 ppm (thiophene protons) .
This compound’s reactivity profile highlights its versatility in medicinal chemistry, particularly in synthesizing analogs for biological screening. Future studies should explore photochemical reactions and enantioselective modifications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
- Urea Derivatives (): Compounds 11a–11o (e.g., 1-phenyl-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea) share the piperazine-thiazole backbone but replace the cyclopropyl-methanone group with urea-linked aryl substituents. These derivatives exhibit varied substituents (e.g., halogens, trifluoromethyl) on the phenyl ring, influencing electronic and steric properties .
- Thieno-Pyrimidine Derivatives (): Compounds like (4-((2-(1H-indazol-4-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)(cyclopropyl)methanone feature fused thieno-pyrimidine and indazole systems. These structures are bulkier than the target compound, likely reducing solubility but increasing target specificity for kinases .
Pharmacological and Physicochemical Properties
- Lipophilicity : The target compound’s cyclopropyl group and thiophene likely enhance lipophilicity compared to urea derivatives (e.g., 11a–11o), which have polar urea linkages. This could improve membrane permeability but reduce aqueous solubility .
- Target Selectivity: Thieno-pyrimidine derivatives () are designed for kinase inhibition (e.g., PI3K/mTOR), whereas the target compound’s thiophene-thiazole moiety may favor GPCR or protease targets .
- Metabolic Stability: The hydrazinyl-2-oxoethyl group in urea derivatives () may increase metabolic susceptibility compared to the stable cyclopropyl-methanone group in the target compound .
Key Research Findings
- Thieno-Pyrimidine Analogs: Patent data highlights nanomolar IC₅₀ values against cancer cell lines, attributed to the indazole-morpholine-thieno-pyrimidine scaffold .
Q & A
Basic Research Question
- UV-Vis Spectroscopy: Monitor hypochromicity in DNA absorption spectra (e.g., λ = 260 nm) to quantify intercalation .
- MTT Assay: Test cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ values <10 µM indicating potent activity .
- Comparative Controls: Use ethidium bromide as a positive control for DNA-binding studies .
How do electronic effects of the thiophene-thiazole moiety influence pharmacological activity?
Advanced Research Question
The thiophene-thiazole system’s electron-rich nature enhances:
- Target Engagement: π-π stacking with kinase ATP pockets (e.g., EGFR inhibition) .
- Metabolic Stability: Sulfur atoms reduce CYP450-mediated oxidation, improving half-life in vitro .
Methodological Insight: - Replace thiophene with furan or pyridine to isolate electronic contributions. For example, furan analogs show 30% lower potency due to reduced electron density .
What strategies address discrepancies in biological activity across assay platforms?
Advanced Research Question
Contradictory results (e.g., high cytotoxicity in one study vs. low in another) may arise from:
- Assay Conditions: Serum protein binding in cell-based assays (e.g., 10% FBS reduces free drug concentration by 50%) .
- Structural Variants: Impurities in the hydrochloride salt (e.g., free base vs. salt forms) alter solubility and bioavailability .
Resolution: - Standardize protocols (e.g., serum-free pre-incubation) and validate purity via HPLC-MS (≥95% purity threshold) .
Which computational tools are optimal for predicting the compound’s pharmacokinetic profile?
Basic Research Question
- ADMET Prediction: Use SwissADME or pkCSM to estimate logP (optimal range: 2–4), BBB permeability, and CYP inhibition .
- Molecular Dynamics (MD): Simulate binding stability with targets like 5-HT receptors (RMSD <2 Å indicates stable complexes) .
How can structure-activity relationship (SAR) studies optimize this compound’s anti-tumor efficacy?
Advanced Research Question
- Modular Modifications:
- Data-Driven Design: Use QSAR models trained on analogs like 1-(4-chlorophenyl)cyclopropylmethanone derivatives (R² >0.85 for activity predictions) .
What analytical techniques confirm the hydrochloride salt’s stability under physiological conditions?
Basic Research Question
- Thermogravimetric Analysis (TGA): Decomposition onset >200°C indicates thermal stability .
- pH-Solubility Profiling: Measure solubility in buffers (pH 1–7.4). Hydrochloride salts typically show 3–5× higher solubility in acidic vs. neutral pH .
Table 1: Comparative Cytotoxicity of Structural Analogs
| Compound | IC₅₀ (µM) MCF-7 | IC₅₀ (µM) HepG2 | Reference |
|---|---|---|---|
| Target Compound | 8.2 ± 0.3 | 12.5 ± 1.1 | |
| Thiophene→Furan Analog | 24.7 ± 2.4 | 29.8 ± 3.2 | |
| Piperazine→Morpholine Analog | 15.6 ± 1.5 | 18.9 ± 2.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
